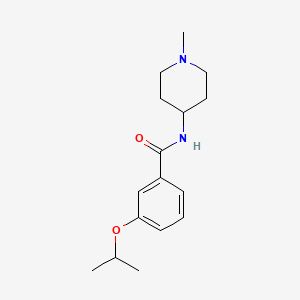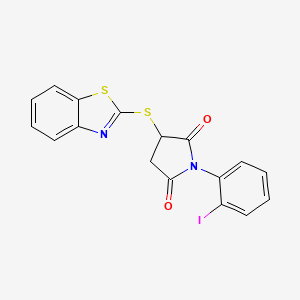
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as MAP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various fields of research. MAP-1 is a pyrazolone derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of MAP-1 is not fully understood. However, it has been suggested that MAP-1 exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes leads to a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
MAP-1 has been shown to exert various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MAP-1 has also been shown to increase acetylcholine levels, leading to improved cognitive function. Additionally, MAP-1 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential in treating diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAP-1 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, there are also some limitations to using MAP-1 in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its effects on human subjects.
Direcciones Futuras
There are several future directions for research on MAP-1. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of MAP-1 in treating various conditions. Furthermore, the development of new synthetic methods for MAP-1 could lead to more efficient and cost-effective production. Overall, the potential of MAP-1 in various fields of research makes it an exciting area of study for future research.
Métodos De Síntesis
MAP-1 can be synthesized using different methods, including the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carbohydrazide in the presence of a base. Both methods result in the formation of MAP-1.
Aplicaciones Científicas De Investigación
MAP-1 has been extensively studied for its potential in various fields of research. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MAP-1 has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MAP-1 has been studied for its potential in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-11-17(22,15-8-5-9-18-12-15)20(19-13)16(21)10-14-6-3-2-4-7-14/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMYTOVTKMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5037951.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide oxalate](/img/structure/B5037963.png)
![2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)


![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)
![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)
![N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5038010.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)
![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-nitrobenzamide](/img/structure/B5038036.png)

![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)